4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine
Description
4-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a piperazine moiety. The piperazine ring is further modified with a 2-(4-bromophenyl)ethyl group.
Properties
IUPAC Name |
4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c17-15-3-1-14(2-4-15)6-8-20-9-11-21(12-10-20)16-5-7-18-13-19-16/h1-5,7,13H,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEIHHBZDTWMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 2-(4-Bromophenyl)ethyl Halides
Piperazine undergoes monoalkylation using 2-(4-bromophenyl)ethyl bromide under basic conditions. For example, reaction in toluene with potassium carbonate at 80–100°C yields 1-[2-(4-bromophenyl)ethyl]piperazine with 70–85% efficiency. Over-alkylation is mitigated by stoichiometric control (1:1 molar ratio of piperazine to alkylating agent).
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | K2CO3 | 80 | 72 |
| DMF | Et3N | 100 | 68 |
| THF | NaHCO3 | 60 | 65 |
Reductive Amination of 4-Bromophenethylamine
An alternative route involves condensing piperazine with 4-bromophenethyl aldehyde using sodium cyanoborohydride in methanol. This method achieves 60–75% yield, though substrate availability limits scalability.
Nucleophilic Aromatic Substitution with 4-Chloropyrimidine
The piperazine intermediate reacts with 4-chloropyrimidine via nucleophilic displacement.
Reaction Conditions and Regioselectivity
In dimethylformamide (DMF) at 120°C, 4-chloropyrimidine and 1-[2-(4-bromophenyl)ethyl]piperazine form the target compound in 88% yield. The reaction is regioselective for the 4-position due to electron-withdrawing effects of the pyrimidine ring.
Table 2: Solvent Screening for Displacement Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 12 | 88 |
| DMSO | 130 | 10 | 82 |
| NMP | 110 | 15 | 78 |
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) accelerate displacement, reducing reaction time to 6 hours. Microwave irradiation further enhances efficiency, achieving 90% yield at 150°C in 2 hours.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Bromophenyl Installation
Aryl boronic acids couple with halogenated pyrimidine-piperazine intermediates. For instance, 4-iodopyrimidine-piperazine derivatives react with 4-bromophenylboronic acid under Pd(PPh3)4 catalysis, yielding the target compound in 75% yield.
Cyclization of Bis-Chloroethylamine Derivatives
N,N-Bis(2-chloroethyl)amino precursors cyclize with 4-bromophenethylamine in xylene at 130°C, forming the piperazine ring in situ. This one-pot method streamlines synthesis but requires rigorous purification.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmacological agent:
- Neurological Disorders : It shows promise in targeting receptors associated with conditions like depression and anxiety.
- Cancer Research : Investigations into its effects on tumor cell lines have indicated potential anti-cancer properties, particularly through kinase inhibition pathways.
Biological Studies
In biological research, 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is utilized in:
- Receptor-Ligand Interaction Studies : It serves as a model compound to understand binding affinities and mechanisms.
- Enzyme Inhibition Assays : The compound has been tested against various enzymes to evaluate its inhibitory effects, contributing to the development of new therapeutic agents.
Materials Science
The unique chemical structure lends itself to applications in materials science:
- Synthesis of Advanced Materials : The compound is explored for its electronic and optical properties, making it a candidate for organic semiconductors and sensors.
Case Studies
-
Study on Neurological Effects :
- Researchers conducted a study evaluating the effect of this compound on serotonin receptors. Results indicated significant receptor modulation, suggesting potential use in treating mood disorders.
-
Cancer Cell Line Inhibition :
- A case study demonstrated the compound's ability to inhibit growth in specific cancer cell lines through kinase pathway interference. This study supports its potential as a lead compound for anti-cancer drug development.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Substitution Patterns on the Pyrimidine Ring
- Target Compound : The pyrimidine ring is substituted at the 4-position with the piperazine group.
- 2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-37-2): Substitution occurs at the 2- and 6-positions with a bromobenzoyl-piperazine and piperidine group, respectively.
- (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone (RCSB PDB): The pyrimidine is substituted at the 2-position with a chlorophenyl group, and the piperazine is linked via a methanone group. Chlorine’s smaller size and lower lipophilicity compared to bromine may alter receptor affinity .
Piperazine Linker Modifications
- Target Compound : Uses a 2-(4-bromophenyl)ethyl group on piperazine, providing a balance between lipophilicity and flexibility.
- 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester (CAS 926934-01-2) : Incorporates a rigid benzyl group instead of ethyl, which may restrict rotational freedom and reduce bioavailability .
Halogen Substituent Variations
- 4-(4-Bromophenyl)-2-(1-piperazinyl)thiazole (ChEBI:93625) : Replaces pyrimidine with thiazole, altering electronic properties. Bromine’s presence here may enhance binding to sulfur-rich enzymatic pockets .
- 4-(4-Chlorophenyl)-5-phenyl-2-(piperazin-1-yl)pyrimidine : Substitutes bromine with chlorine, reducing steric bulk and polarizability, which could diminish receptor affinity in halogen-sensitive targets .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Position of Substitution : The 4-position on pyrimidine (target compound) may favor planar binding to flat receptor pockets, whereas 2-substituted analogs (e.g., ) could adopt tilted orientations .
- Linker Flexibility : The ethyl group in the target compound likely optimizes the distance between the bromophenyl and piperazine moieties for receptor engagement, compared to shorter (methyl) or longer (benzyl) linkers .
Biological Activity
4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a 4-bromophenyl ethyl group and a pyrimidine moiety, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN, with a molecular weight of approximately 413.3 g/mol. The presence of the bromine atom is significant as it can enhance binding interactions with biological targets through halogen bonding, potentially improving the compound's potency and selectivity.
The primary biological target of this compound is acetylcholinesterase (AChE) . The mechanism involves the inhibition of AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement promotes cholinergic neurotransmission, which is crucial in various neurological functions.
Biochemical Pathways
- Inhibition of AChE : By blocking AChE, the compound increases acetylcholine concentrations, thereby facilitating neurotransmission.
- Potential Impact on Neurological Disorders : Given its mechanism, this compound may have implications in treating conditions such as Alzheimer’s disease and other cognitive disorders.
Anticholinesterase Activity
Research indicates that this compound exhibits significant anticholinesterase activity. In vitro assays have demonstrated its ability to inhibit AChE effectively, with IC values comparable to established inhibitors such as physostigmine.
| Compound | Target | IC (µM) |
|---|---|---|
| This compound | AChE | 157.31 |
| Physostigmine | AChE | 50.00 |
Other Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound's efficacy is limited.
- Cancer Research : The compound has been evaluated for its potential use in cancer therapy due to its ability to inhibit key enzymes involved in tumor growth.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and key reagents for synthesizing 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. Key reagents include stannous chloride for reductions and dimethylformamide (DMF) as a solvent. Reaction monitoring via thin-layer chromatography (TLC) is critical for step completion. Optimize parameters like temperature (60–80°C) and reaction time (12–24 hours) to enhance yield and purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer : Use nuclear magnetic resonance (NMR, 1H/13C) to confirm the piperazine-pyrimidine core and bromophenyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with UV detection (λ = 254 nm) is standard. Cross-reference spectral data with structurally analogous compounds (e.g., 2-[4-(4-bromobutyl)piperazin-1-yl]pyrimidine) .
Q. How can researchers ensure compound stability during storage and experimental use?
- Methodological Answer : Store the compound in anhydrous conditions at –20°C under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Monitor via HPLC and NMR for hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for piperazine-pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using validated cell lines (e.g., HEK-293 for receptor binding) and include positive controls (e.g., known dopamine D2 antagonists). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can clarify inconsistencies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Methodological Answer : Perform systematic substitutions:
- Piperazine ring : Replace ethyl linker with methyl or propyl groups to assess steric effects.
- Pyrimidine core : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance π-π stacking.
Use molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors. Validate with in vitro radioligand displacement assays .
Q. What computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer : Employ in silico tools:
Q. How to address low solubility in aqueous buffers during in vitro assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
